molecular formula C18H18N2O6S2 B14757196 2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate

2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate

Cat. No.: B14757196
M. Wt: 422.5 g/mol
InChI Key: GLNUWASPGZXVQA-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate is a complex organic compound that features a combination of functional groups, including dioxopyrrolidinyl, dioxoisoindolinyl, and disulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate typically involves multiple steps:

    Formation of the Dioxopyrrolidinyl Moiety: This can be achieved by reacting succinic anhydride with ammonia or an amine to form the corresponding imide.

    Formation of the Dioxoisoindolinyl Moiety: This involves the reaction of phthalic anhydride with ammonia or an amine to form phthalimide.

    Formation of the Disulfanyl Linkage: This step involves the formation of a disulfide bond between two thiol groups. This can be achieved by oxidizing thiols using reagents such as iodine or hydrogen peroxide.

    Coupling of the Moieties: The final step involves coupling the dioxopyrrolidinyl and dioxoisoindolinyl moieties via the disulfanyl linkage. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfanyl linkage can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The disulfanyl linkage can be reduced to form thiols.

    Substitution: The dioxopyrrolidinyl and dioxoisoindolinyl moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Substituted imides or phthalimides.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Bioconjugation: The compound can be used to link biomolecules such as proteins and peptides, facilitating the study of protein-protein interactions and the development of biotherapeutics.

    Materials Science: It can be used in the synthesis of polymers and other materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate depends on its specific application. In bioconjugation, for example, the compound can form covalent bonds with biomolecules through its reactive functional groups. The disulfanyl linkage can undergo redox reactions, allowing for reversible conjugation and release of the linked biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxysuccinimide (NHS) Esters: These compounds also contain the dioxopyrrolidinyl moiety and are commonly used in bioconjugation.

    Phthalimides: These compounds contain the dioxoisoindolinyl moiety and are used in the synthesis of bioactive molecules.

    Disulfides: Compounds containing disulfide linkages are used in various applications, including redox biology and materials science.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate is unique in that it combines these functional groups into a single molecule, providing a versatile tool for applications that require multiple reactive sites. This makes it particularly useful in complex synthetic and bioconjugation strategies.

Properties

Molecular Formula

C18H18N2O6S2

Molecular Weight

422.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[2-(1,3-dioxoisoindol-2-yl)ethyldisulfanyl]butanoate

InChI

InChI=1S/C18H18N2O6S2/c21-14-7-8-15(22)20(14)26-16(23)6-3-10-27-28-11-9-19-17(24)12-4-1-2-5-13(12)18(19)25/h1-2,4-5H,3,6-11H2

InChI Key

GLNUWASPGZXVQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCSSCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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